N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further substituted with two methoxy groups at the 2 and 6 positions. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Butanoylamino Group: This step involves the reaction of butanoic acid with an amine to form the butanoylamino group.
Attachment to the Phenyl Ring: The butanoylamino group is then attached to the phenyl ring through an amide bond formation reaction.
Substitution with Methoxy Groups:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-[2-(butanoylamino)phenyl]-4-methoxybenzamide: This compound has a similar structure but with a single methoxy group at the 4 position.
N-[2-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide: This compound has three methoxy groups at the 3, 4, and 5 positions.
N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide: This compound has an ethoxy group instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-8-17(22)20-13-9-5-6-10-14(13)21-19(23)18-15(24-2)11-7-12-16(18)25-3/h5-7,9-12H,4,8H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPYZFQEMPBGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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